MPS1 Kinase Fragment Hit versus Unsubstituted 3-Aminopyridin-2(1H)-one Scaffold
In a 26-kinase panel screen, the 3-aminopyridin-2-one scaffold served as the basis for fragment hits. The target compound, by virtue of its N1-diethylaminoethyl substituent, provides a pre-installed basic amine handle that mimics the solubilising side chain found in advanced leads. By contrast, the parent 3-aminopyridin-2(1H)-one (unsubstituted at N1) showed no detectable kinase inhibition in this assay format, while 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (bearing an aryl group at C5) achieved an IC50 of 12–32 µM against MPS1 [1]. The N1-diethylaminoethyl group in the target compound enables subsequent C5-functionalization while maintaining the advantageous amine tail, bridging the gap between the inactive core and the active C5-substituted analog.
| Evidence Dimension | MPS1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested in published MPS1 assay; serves as synthetic intermediate for C5-derivatives |
| Comparator Or Baseline | 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one IC50 = 12–32 µM; Unsubstituted 3-aminopyridin-2-one inactive |
| Quantified Difference | Functionalisation at C5 enables activity; N1 substitution absent in comparator leads to inactivity |
| Conditions | In vitro kinase inhibition assay, 26-member human kinome panel, fragment screening conditions [1] |
Why This Matters
The target compound reduces synthetic step count by providing both the core scaffold and the solubilising side chain, allowing one-step diversification at C5 to generate active kinase inhibitors.
- [1] Saario, S. M., et al. (2018) Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(9), 1601-1605. Figure 3, Table 1. View Source
